molecular formula C18H20ClNO B051716 Desmethyldoxepin hydrochloride, (Z)- CAS No. 124694-02-6

Desmethyldoxepin hydrochloride, (Z)-

Cat. No. B051716
CAS RN: 124694-02-6
M. Wt: 301.8 g/mol
InChI Key: GNPPEZGJRSOKRE-HYMQDMCPSA-N
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Description

Desmethyldoxepin hydrochloride, (Z)-, also known as Nordoxepin, is an organic compound . It is a colorless solid and is the major active metabolite of the tricyclic antidepressant (TCA) doxepin . It has been found to play a significant role in the antidepressant effects of doxepin .


Synthesis Analysis

The synthesis of Desmethyldoxepin hydrochloride, (Z)-, involves the N-demethylation of doxepin . This process is primarily mediated by CYP2C19, with CYP1A2 and CYP2C9 also involved to a lesser extent .


Molecular Structure Analysis

The molecular formula of Desmethyldoxepin hydrochloride, (Z)-, is C18H20ClNO . The molecular weight is 301.8 g/mol . The IUPAC name is (3Z)-3-(6H-benzocbenzoxepin-11-ylidene)-N-methylpropan-1-amine;hydrochloride .


Chemical Reactions Analysis

The thermodynamic pKa values for doxepin and its metabolite desmethyldoxepin were determined by the solubility method to be 8.96 and 9.75, respectively . The intrinsic solubilities for doxepin and desmethyldoxepin were linearly dependent upon ionic strength .


Physical And Chemical Properties Analysis

Desmethyldoxepin hydrochloride, (Z)-, is a colorless solid . Its molecular weight is 301.8 g/mol , and its molecular formula is C18H20ClNO .

Scientific Research Applications

Antidepressant Efficacy Analysis

Nordoxepin plays a crucial role in the antidepressant effects of doxepin. Its pharmacological activity is similar to doxepin but with a higher potency and selectivity as a norepinephrine reuptake inhibitor . This makes it an important subject for studies aiming to understand the pharmacokinetics of antidepressants and their metabolites.

Pharmacokinetic Modeling

The pharmacokinetics of doxepin and Nordoxepin have been evaluated using population approaches . This involves analyzing therapeutic drug-monitoring data to understand how various patient characteristics influence plasma concentration, which can guide individualized drug therapy regimens.

Cytochrome P450 Enzyme Interaction Studies

Nordoxepin is formed from doxepin mainly by CYP2C19, with CYP1A2 and CYP2C9 also involved to a lesser extent . Research into these interactions can provide insights into the metabolic pathways of tricyclic antidepressants and the role of genetic polymorphisms in patient responses to medication.

Stereoselective Pharmacology

Nordoxepin consists of (E) and (Z) stereoisomers, with plasma levels of both isomers due to stereoselective metabolism . Studies in this field can lead to a better understanding of the stereoselective properties of drugs and their metabolites, which is crucial for the development of more effective and safer pharmaceuticals.

Drug Monitoring and Therapeutic Levels

Monitoring the levels of Nordoxepin in patients’ plasma can be essential for ensuring therapeutic efficacy and safety . Research in this area focuses on developing methods for accurately measuring drug and metabolite concentrations, which is vital for clinical pharmacology.

Influence of Patient Characteristics on Drug Metabolism

The influence of factors such as age and body weight on the clearance and volume of distribution of Nordoxepin has been indicated . This research is important for tailoring antidepressant dosages to individual patient needs, potentially improving treatment outcomes.

Drug Interaction and Co-medication Effects

Co-medication that inhibits P450 isoenzymes can lower the clearance of doxepin, which affects the levels of Nordoxepin . Investigating these interactions is important for understanding potential drug-drug interactions and avoiding adverse effects.

Metabolite Profiling and Toxicology

The formation of Nordoxepin and its further transformation into glucuronide conjugates is a part of its metabolic profile . Research in this area can contribute to toxicological studies, helping to predict and manage potential side effects of tricyclic antidepressants.

Safety And Hazards

Desmethyldoxepin hydrochloride, (Z)-, is harmful if swallowed and very toxic to aquatic life . It is recommended to wash hands thoroughly after handling .

Future Directions

Nordoxepin, also known as N-desmethyldoxepin, has been found to play a significant role in the antidepressant effects of doxepin . It is a mixture of (E) and (Z) stereoisomers . Whereas pharmaceutical doxepin is supplied in an approximate 85:15 ratio mixture of (E) and (Z) stereoisomers and plasma concentrations of doxepin remain roughly the same as this ratio with treatment, plasma levels of the (E) and (Z) stereoisomers of nordoxepin, due to stereoselective metabolism of doxepin by cytochrome P450 enzymes, are approximately 1:1 . Nordoxepin is pharmacologically active similarly to doxepin , but relative to doxepin, is much more potent and selective as a norepinephrine reuptake inhibitor .

properties

IUPAC Name

(3Z)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N-methylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO.ClH/c1-19-12-6-10-16-15-8-3-2-7-14(15)13-20-18-11-5-4-9-17(16)18;/h2-5,7-11,19H,6,12-13H2,1H3;1H/b16-10-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNPPEZGJRSOKRE-HYMQDMCPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC=C1C2=CC=CC=C2COC3=CC=CC=C31.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNCC/C=C\1/C2=CC=CC=C2COC3=CC=CC=C31.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1225-56-5 (Parent)
Record name N-Desmethyldoxepin hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002887914
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10154462
Record name Desmethyldoxepin hydrochloride, (Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10154462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Desmethyldoxepin hydrochloride, (Z)-

CAS RN

2887-91-4, 124694-02-6
Record name N-Desmethyldoxepin hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002887914
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desmethyldoxepin hydrochloride, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124694026
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desmethyldoxepin hydrochloride, (Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10154462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11(6H)-(3-[Methylamino]propylidene)dibenz[b,e]oxepine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DESMETHYLDOXEPIN HYDROCHLORIDE, (Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZII8992NO2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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